molecular formula C17H14BrN3O3 B5083998 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide

2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide

Cat. No. B5083998
M. Wt: 388.2 g/mol
InChI Key: REWYCYWBRNEONF-UHFFFAOYSA-N
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Description

2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been shown to have antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide in lab experiments is its diverse range of biological activities. This compound has been shown to have antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide. One direction is the further investigation of its potential applications as an enzyme inhibitor. Additionally, the development of derivatives of this compound may lead to the discovery of new compounds with enhanced biological activities. Furthermore, the investigation of the mechanism of action of this compound may lead to the discovery of new signaling pathways that can be targeted for therapeutic purposes.

Synthesis Methods

The synthesis of 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide involves the reaction of 4-bromobenzyl alcohol with N-phenylglycine in the presence of thionyl chloride to produce N-phenyl-4-bromobenzylamide. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce the final product, 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide.

Scientific Research Applications

2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide has been extensively studied for its potential applications in various biological processes. It has been shown to have antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. Additionally, this compound has been studied for its potential use as an inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.

properties

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c18-12-6-8-14(9-7-12)23-11-17-20-15(21-24-17)10-16(22)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWYCYWBRNEONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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